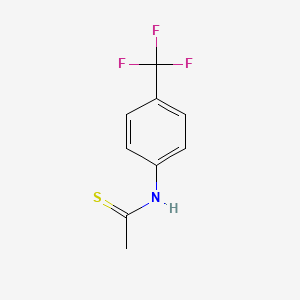
N-(4-(Trifluorometil)fenil)etanotioamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Trifluoromethyl)phenyl)ethanethioamide is an organic compound with the molecular formula C9H8F3NS and a molecular weight of 219.23 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanethioamide moiety. It is primarily used in research settings and is not intended for human use .
Aplicaciones Científicas De Investigación
N-(4-(Trifluoromethyl)phenyl)ethanethioamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Trifluoromethyl)phenyl)ethanethioamide typically involves the reaction of 4-(trifluoromethyl)aniline with ethanethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N-(4-(Trifluoromethyl)phenyl)ethanethioamide are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(Trifluoromethyl)phenyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of N-(4-(Trifluoromethyl)phenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, potentially modulating their activity and resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(Trifluoromethyl)phenyl)acetamide
- N-(4-(Trifluoromethyl)phenyl)benzamide
- N-(4-(Trifluoromethyl)phenyl)thiourea
Uniqueness
N-(4-(Trifluoromethyl)phenyl)ethanethioamide is unique due to its specific combination of a trifluoromethyl group and an ethanethioamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NS/c1-6(14)13-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMHSFLLSVQNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)NC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
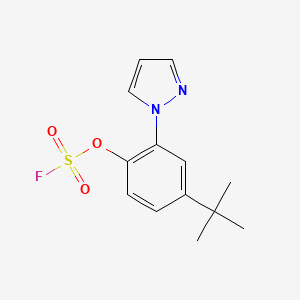
![2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2538595.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide](/img/structure/B2538596.png)
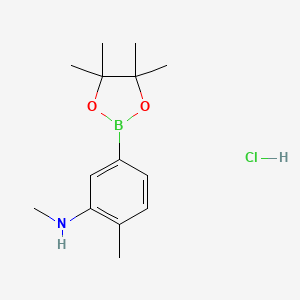
amino}cyclobutan-1-ol](/img/structure/B2538599.png)
![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2538600.png)
![(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538602.png)
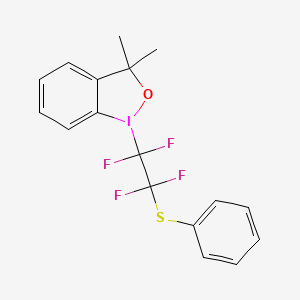
![2-(2-Bromoethyl)bicyclo[2.2.1]heptane](/img/structure/B2538605.png)
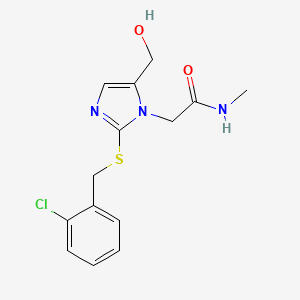
![7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine](/img/structure/B2538611.png)

![4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2538616.png)
![3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine](/img/structure/B2538617.png)
